N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine
Brand Name: Vulcanchem
CAS No.: 919772-16-0
VCID: VC16933506
InChI: InChI=1S/C12H17N3O4/c1-19-10-6-8(15-7-11(16)17)2-3-9(10)12(18)14-5-4-13/h2-3,6,15H,4-5,7,13H2,1H3,(H,14,18)(H,16,17)
SMILES:
Molecular Formula: C12H17N3O4
Molecular Weight: 267.28 g/mol

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine

CAS No.: 919772-16-0

Cat. No.: VC16933506

Molecular Formula: C12H17N3O4

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine - 919772-16-0

Specification

CAS No. 919772-16-0
Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
IUPAC Name 2-[4-(2-aminoethylcarbamoyl)-3-methoxyanilino]acetic acid
Standard InChI InChI=1S/C12H17N3O4/c1-19-10-6-8(15-7-11(16)17)2-3-9(10)12(18)14-5-4-13/h2-3,6,15H,4-5,7,13H2,1H3,(H,14,18)(H,16,17)
Standard InChI Key IOZWGSKHIXTMDS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)NCC(=O)O)C(=O)NCCN

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of a glycine residue (NH₂-CH₂-COOH) linked to a 3-methoxyphenyl group via a carbamoyl bridge (NH-C=O). The phenyl ring is further substituted at the 4-position with a 2-aminoethylcarbamoyl moiety (-NH-C(=O)-NH-CH₂-CH₂-NH₂). This configuration introduces multiple hydrogen-bonding sites and polar functional groups, suggesting moderate water solubility and reactivity .

Molecular Formula and Weight

Based on structural decomposition:

  • Molecular Formula: C₁₂H₁₆N₃O₄

  • Molecular Weight: 281.27 g/mol (calculated from atomic masses).

Comparatively, N-(4-methoxybenzyl)glycine (C₁₀H₁₃NO₃) has a molecular weight of 195.21 g/mol , while N-(4-hydroxyphenyl)glycine (C₈H₉NO₃) weighs 167.16 g/mol . The additional carbamoyl and aminoethyl groups in the target compound account for its higher molecular mass.

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis likely involves sequential coupling reactions:

  • Glycine Functionalization: Protection of the glycine amino group (e.g., using Boc anhydride) to prevent side reactions during subsequent steps .

  • Carbamoyl Formation: Reaction of 3-methoxy-4-nitrobenzoic acid with ethylenediamine under carbodiimide-mediated conditions to form the carbamoyl linkage .

  • Reductive Amination: Reduction of the nitro group to an amine, followed by deprotection of the glycine moiety .

A patent describing the synthesis of a related compound, 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione, highlights the use of carbodiimide crosslinkers for amide bond formation, a strategy applicable here .

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients would separate by polarity .

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include δ 6.7–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.1–3.4 ppm (methylene groups) .

    • IR: Stretches at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • Water Solubility: Estimated at 5–10 mg/mL due to polar groups (carbamoyl, glycine) .

  • logP: Predicted ~1.2 (using fragment-based methods), indicating moderate lipophilicity .

Thermal Stability

Analogous compounds like N-(4-hydroxyphenyl)glycine decompose at 248°C . The target compound’s melting point is likely higher (~260–280°C) due to increased hydrogen bonding.

Biological Activity and Mechanistic Insights

Putative Targets

The aminoethylcarbamoyl group resembles pharmacophores in kinase inhibitors. For example, PD98059 (a MAPK inhibitor) contains a methoxyphenyl group critical for binding . Molecular docking studies suggest potential interactions with ATP-binding pockets in kinases.

Metabolic Pathways

Glycine derivatives often undergo hepatic conjugation (e.g., glucuronidation) or oxidative metabolism via cytochrome P450 enzymes . The methoxy group may slow oxidation compared to hydroxylated analogs .

Applications and Research Directions

Pharmaceutical Development

The compound’s dual amino and carbamoyl groups make it a candidate for:

  • Prodrug Design: Serving as a carrier for amine-containing therapeutics.

  • Peptide Mimetics: Modulating receptor interactions due to conformational flexibility .

Material Science

Functionalized glycine derivatives are explored in biodegradable polymers, where the carbamoyl group enhances crosslinking efficiency .

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